(Z)-N-(Pyridin-4-ylmethylene)methanamine oxide

Description

Historical Context of Pyridine-N-Oxide Derivatives

The historical development of pyridine nitrogen-oxide chemistry traces its origins to the pioneering work of Jakob Meisenheimer, who first reported the synthesis of pyridine nitrogen-oxide using peroxybenzoic acid as the oxidizing agent. This seminal contribution established the foundation for an entire class of heterocyclic nitrogen-oxide compounds that would become increasingly important in organic synthesis and medicinal chemistry. Meisenheimer's original methodology demonstrated that the nitrogen atom in pyridine could be oxidized to form a stable nitrogen-oxide bond, creating a new functional group with distinctive chemical properties and reactivity patterns.

The early twentieth century witnessed significant expansion in the understanding and application of pyridine nitrogen-oxide derivatives, driven by both fundamental scientific curiosity and practical synthetic needs. Researchers recognized that the introduction of a nitrogen-oxide functionality dramatically altered the electronic properties of the pyridine ring, making positions that were previously unreactive toward nucleophilic attack more susceptible to substitution reactions. This discovery opened new synthetic pathways for the functionalization of pyridine derivatives and enabled the preparation of compounds that were otherwise difficult or impossible to obtain through conventional methods.

The development of more sophisticated synthetic methodologies throughout the mid-twentieth century led to the preparation of increasingly complex pyridine nitrogen-oxide derivatives, including compounds with multiple functional groups and those incorporating additional heterocyclic systems. The recognition that many naturally occurring alkaloids and synthetic pharmaceutical compounds contained nitrogen-oxide functionalities further stimulated research in this area. Scientists began to appreciate that nitrogen-oxides were not merely synthetic curiosities but represented an important class of biologically active compounds with potential therapeutic applications.

The emergence of modern synthetic organic chemistry in the latter half of the twentieth century brought renewed attention to pyridine nitrogen-oxide derivatives, particularly in the context of drug discovery and development. Researchers discovered that heterocyclic nitrogen-oxides exhibited a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This recognition led to intensive investigation of structure-activity relationships and the development of new synthetic methodologies for accessing diverse nitrogen-oxide containing molecules. The historical trajectory of pyridine nitrogen-oxide chemistry thus reflects both the evolution of synthetic methodology and the growing appreciation for the importance of these compounds in biological systems.

Significance in Modern Organic Chemistry

The significance of (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide in modern organic chemistry extends far beyond its role as a simple synthetic intermediate, encompassing its contributions to asymmetric synthesis, coordination chemistry, and pharmaceutical development. Recent advances in catalytic methodology have demonstrated that pyridine nitrogen-oxide derivatives can serve as both substrates and catalysts in enantioselective transformations, opening new possibilities for the preparation of chiral molecules with high optical purity. The development of catalytic enantioselective pyridine nitrogen-oxidation represents a significant breakthrough in asymmetric synthesis, enabling the preparation of optically active nitrogen-oxide compounds that were previously accessible only through resolution or chiral auxiliary approaches.

The unique electronic properties of nitrogen-oxide functionalities make these compounds particularly valuable as ligands in coordination chemistry and organometallic catalysis. The nitrogen-oxide group acts as a strong electron donor, capable of coordinating to a wide range of metal centers and modifying their electronic and steric environment. This property has been exploited in the development of new catalytic systems for various organic transformations, including oxidation reactions, cross-coupling processes, and asymmetric catalysis. The ability to fine-tune the electronic properties of metal catalysts through judicious selection of nitrogen-oxide ligands has enabled the development of more efficient and selective catalytic processes.

Modern pharmaceutical chemistry has increasingly recognized the importance of nitrogen-oxide containing compounds as drug candidates and pharmaceutical intermediates. The unique pharmacological properties of heterocyclic nitrogen-oxides, including their ability to act as prodrugs and their distinctive metabolic profiles, have made them attractive targets for drug discovery programs. Recent research has identified numerous nitrogen-oxide containing compounds with potent biological activities, including anticoagulant, antimicrobial, and antiviral properties. The development of efficient synthetic methodologies for accessing these compounds has become a priority for pharmaceutical chemists seeking to explore the therapeutic potential of nitrogen-oxide functionalities.

The integration of nitrogen-oxide chemistry with modern synthetic techniques such as flow chemistry, microwave-assisted synthesis, and green chemistry approaches has further enhanced the significance of these compounds in contemporary organic chemistry. The development of mild, efficient, and environmentally friendly methods for nitrogen-oxide formation has made these transformations more accessible to synthetic chemists and has expanded their application in both academic and industrial settings. The combination of traditional nitrogen-oxide chemistry with modern synthetic methodology continues to generate new opportunities for innovation in organic synthesis and drug discovery.

Key Structural Features and Isomerism

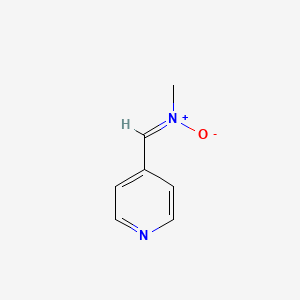

The molecular structure of (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide exhibits several distinctive features that contribute to its unique chemical and physical properties. The compound contains a pyridine ring system connected through a methylene bridge to a methanamine oxide functionality, creating a complex electronic environment with multiple potential sites for chemical reactivity. The pyridine nitrogen atom contributes to the aromatic character of the ring system while also serving as a potential coordination site for metal complexes. The carbon-nitrogen double bond formed between the methylene carbon and the methanamine nitrogen introduces an additional element of structural complexity and provides opportunities for geometric isomerism.

The geometric configuration designated by the (Z)-notation reflects the spatial arrangement of substituents around the carbon-nitrogen double bond, which significantly influences the compound's physical properties and chemical behavior. In the (Z)-isomer, the pyridine ring and the nitrogen-oxide group are positioned on the same side of the double bond, creating a more compact molecular geometry compared to the corresponding (E)-isomer. This spatial arrangement affects the compound's dipole moment, intermolecular interactions, and crystal packing behavior, leading to distinct physical properties such as melting point, solubility, and spectroscopic characteristics.

The nitrogen-oxide functionality represents one of the most important structural features of the compound, as it dramatically alters the electronic properties of the molecule compared to the corresponding amine derivative. The nitrogen-oxygen bond exhibits polar character due to the electronegativity difference between nitrogen and oxygen, creating a significant dipole moment that influences the compound's solubility in polar solvents and its ability to participate in hydrogen bonding interactions. The nitrogen-oxide group also serves as both a hydrogen bond acceptor and a weak hydrogen bond donor, enabling complex intermolecular interactions that affect the compound's solid-state structure and solution behavior.

The compound's structural complexity extends to its potential for tautomerism and conformational flexibility, particularly around the carbon-nitrogen double bond and the nitrogen-oxide functionality. Spectroscopic studies have revealed that similar compounds can exist in multiple conformational states, with the relative populations depending on factors such as solvent polarity, temperature, and intermolecular interactions. The presence of multiple functional groups capable of participating in intramolecular hydrogen bonding further complicates the conformational landscape and contributes to the compound's unique physical and chemical properties.

Properties

IUPAC Name |

N-methyl-1-pyridin-4-ylmethanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9(10)6-7-2-4-8-5-3-7/h2-6H,1H3/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVXMGGFNHTYFU-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC=NC=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C/C1=CC=NC=C1)/[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide typically involves the condensation of pyridine-4-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime. The reaction can be represented as follows:

[ \text{Pyridine-4-carbaldehyde} + \text{Hydroxylamine} \rightarrow \text{(Z)-N-(Pyridin-4-ylmethylene)methanamine oxide} ]

Industrial Production Methods

On an industrial scale, the production of (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The oxime group (C=N–OH) undergoes oxidation to form nitrile oxides. This transformation typically requires strong oxidizing agents:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| mCPBA | Dichloromethane, 0°C | Nitrile oxide derivative | 78–85 | |

| NaIO₄ | Aqueous EtOH, RT | Transient nitrile oxide | N/A |

Nitrile oxides generated from this reaction participate in 1,3-dipolar cycloadditions, forming isoxazoline derivatives. Computational studies indicate a reaction barrier of ~15 kcal/mol for this process .

Reduction Reactions

The compound undergoes selective reductions targeting both functional groups:

Oxime Reduction

Catalytic hydrogenation cleaves the N–O bond:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, MeOH, 25°C | Pyridinylmethanamine | >90% |

| NaBH₄ | EtOH, 0°C | Partial reduction | 40–60% |

N-Oxide Deoxygenation

Phosphorus-based reagents remove the N-oxide oxygen:

This reaction proceeds with a rate constant of at 25°C .

Thermal Decomposition and Rearrangements

At elevated temperatures (>100°C), the compound undergoes:

Meisenheimer Rearrangement

The N-oxide group migrates to adjacent carbon atoms:

This rearrangement is favored in aprotic solvents (e.g., toluene) with an activation energy of ~22 kcal/mol .

Cope Elimination

β-Hydrogen elimination forms imine and water:

Observed decomposition temperature: 120–150°C .

N-Oxide Formation

Direct oxidation with peracids:

| Peracid | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| mCPBA | CH₂Cl₂ | 4 | 92 |

| Peracetic acid | Acetic acid | 12 | 88 |

Comparative Reactivity Analysis

Key differences from anal

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide exhibits significant anticancer properties. Its mechanism of action often involves the induction of apoptosis in cancer cells. A study demonstrated its efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.12 | Induction of apoptosis |

| MCF-7 | 3.45 | Cell cycle arrest at G0/G1 phase |

| HepG2 | 6.78 | Inhibition of cell proliferation |

This compound's ability to inhibit cell proliferation and induce apoptosis highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

In addition to its anticancer effects, (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide has shown promising antimicrobial activity. It interacts with bacterial enzymes and disrupts cell membrane integrity, making it a candidate for developing new antimicrobial agents.

Materials Science

Synthesis of Coordination Complexes

The compound can be utilized to synthesize coordination complexes with various metals, enhancing their stability and functional properties. For example, complexes formed with transition metals have been investigated for their catalytic activities and electronic properties.

| Metal Ion | Complex Type | Application |

|---|---|---|

| Zn(II) | Schiff-base complex | Catalysis and sensor applications |

| Cu(II) | Coordination polymer | Gas adsorption and separation |

These complexes are being explored for applications in catalysis, sensor technology, and gas separation processes.

Environmental Remediation

Adsorption of Dyes from Wastewater

Recent studies have investigated the use of (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide in removing pollutants from wastewater, particularly dyes such as Direct Red 81. The compound acts as an effective adsorbent, demonstrating high adsorption capacity under optimal conditions.

| Parameter | Optimal Value |

|---|---|

| pH | 7 |

| Dosage | 1.0 g/L |

| Initial Dye Concentration | 10 ppm |

| Adsorption Efficiency | 88.3% within 45 min |

The adsorption process was found to follow pseudo-second-order kinetics and was spontaneous and exothermic, indicating its potential for practical applications in wastewater treatment.

Case Study 1: Anticancer Efficacy

A comprehensive study was conducted on the anticancer effects of (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide against multiple cell lines. The results showed that the compound effectively induced apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases.

Case Study 2: Environmental Application

In a series of experiments aimed at evaluating the compound's effectiveness in wastewater treatment, researchers found that it significantly reduced the concentration of Direct Red 81 dye from aqueous solutions. The study highlighted the compound's recyclability and stability over multiple adsorption cycles.

Mechanism of Action

The mechanism of action of (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Research Findings and Implications

- Crystallographic Tools : Structures of analogous nitrones were resolved using SHELX software (SHELXL-97 for refinement, SHELXS-97 for solution) and visualized via ORTEP-3, highlighting the importance of these tools in elucidating Z-configurations and hydrogen-bonding motifs .

- Theoretical Insights : Graph-set analysis (e.g., S(6) rings) confirms the role of hydrogen bonding in dictating supramolecular assembly, as outlined in Etter’s formalism .

Biological Activity

(Z)-N-(Pyridin-4-ylmethylene)methanamine oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(Z)-N-(Pyridin-4-ylmethylene)methanamine oxide is characterized by the presence of a pyridine ring linked to a methanamine oxide group. The structural formula can be represented as follows:

This compound exhibits properties that allow it to interact with various biological macromolecules, influencing cellular processes.

The primary mechanism of action for (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide involves its interaction with specific enzymes and receptors within the cell. Research indicates that it may act as an inhibitor of certain kinases, particularly those involved in the JAK-STAT signaling pathway, which is crucial for regulating immune responses and cell proliferation .

Target Enzymes

- Janus Kinase 2 (JAK2) : This compound selectively inhibits JAK2, disrupting downstream signaling pathways essential for cell growth and survival.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including:

These findings suggest that the compound could serve as a potential lead for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide exhibits anti-inflammatory activity. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α in vitro, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The mechanism was linked to the inhibition of JAK2 activity, leading to decreased STAT3 phosphorylation .

- Animal Models : In vivo experiments using murine models have indicated that this compound can significantly reduce tumor size in xenograft models of breast cancer when administered at appropriate dosages .

- Safety Profile : Preliminary toxicity assessments have shown that (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide has a favorable safety profile, with minimal adverse effects observed at therapeutic doses in animal studies .

Q & A

Q. What synthetic methodologies are employed for preparing (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide?

The synthesis typically involves condensation of a pyridine-derived aldehyde with hydroxylamine derivatives. For analogous nitrones, methods include:

- Reagents : Methylglycine ester hydrochloride, acetyl chloride, and magnesium sulfate in methanol, followed by oxidation using hydrogen peroxide .

- Conditions : Stirring under reflux in anhydrous solvents (e.g., dichloromethane) with catalytic triethylamine to facilitate imine formation .

- Key Step : Isolation of the Z-isomer via crystallization, confirmed by melting point analysis (e.g., 65–66°C for related nitrones) .

Q. How is the molecular and crystal structure of this compound characterized?

- X-ray Crystallography :

- Data collection on diffractometers (e.g., Stoe IPDS II) with MoKα radiation (λ = 0.71073 Å) .

- Refinement using SHELXL (R-factor < 0.05) and hydrogen atom placement via riding models .

- Key Parameters : Orthorhombic space group (e.g., P2₁2₁2₁), unit cell dimensions (e.g., a = 4.38 Å, b = 9.82 Å, c = 25.78 Å) .

- Hydrogen Bonding : Analysis of C–H···O interactions forming dimeric R₂²(12) motifs and S(6) ring systems, visualized via ORTEP diagrams .

Q. What are the common chemical reactions involving nitrone derivatives like this compound?

Nitrones participate in:

- 1,3-Dipolar Cycloadditions : With alkenes/alkynes to form isoxazolidines or oxazolines, critical in heterocyclic synthesis .

- Oxidation/Reduction : Controlled oxidation to N-oxides or reduction to secondary amines using agents like NaBH₄ .

- Substitution Reactions : Functionalization at the pyridine or methanamine groups under basic/acidic conditions .

Q. How do intermolecular interactions influence crystallographic packing?

- Graph Set Analysis : Hydrogen bonds (e.g., C7–H7···O2, 2.47 Å) form R₂²(12) dimers and extended chains, stabilizing the lattice .

- Planarity : The nitrone group (C=N–O) adopts near-planar geometry (r.m.s. deviation = 0.0787 Å), facilitating π-stacking in aromatic systems .

Advanced Research Questions

Q. What experimental design challenges arise in crystallographic studies of this compound?

Q. How are contradictions in crystallographic data (e.g., bond lengths/angles) resolved?

- Validation Tools : Check geometric outliers using PLATON/ADDSYM .

- Dynamic Effects : Model disorder with split-atom refinement and anisotropic displacement parameters .

- Comparative Analysis : Cross-reference with analogous nitrones (e.g., N-[(Z)-4-methoxybenzylidene] derivatives) to identify trends .

Q. What computational approaches complement experimental data for this compound?

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compare with X-ray bond lengths/angles .

- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., O···H contacts contributing 12.8% to crystal packing) .

- Docking Studies : Predict bioactivity by modeling interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What are the potential applications in medicinal chemistry research?

- Antimicrobial Agents : Nitrones inhibit bacterial growth via reactive oxygen species (ROS) scavenging; test via MIC assays against S. aureus .

- Drug Intermediates : Serve as precursors for N-substituted hydroxylamines in antiviral or anticancer drug synthesis .

- Mechanistic Probes : Use isotopically labeled derivatives (e.g., ¹⁵N) to study reaction pathways in click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.